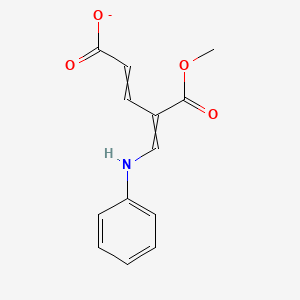![molecular formula C8H6F2N3O2- B14081092 [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an indazole ring, which is further connected to a dioxidoazanium group. The presence of the difluoromethyl group is particularly significant as it imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp^2)-H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. For example, the use of difluoroacetic acid in a post-synthesis phase can be a cost-effective and efficient method . This approach involves catalytic esterification using nanoscale titanium dioxide, which offers high reaction yield and short reaction times .
Chemical Reactions Analysis
Types of Reactions
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF_2H for the formation of X-CF_2H bonds, and novel non-ozone depleting difluorocarbene reagents for X-H insertion . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the difluoromethylation reactions typically yield difluoromethyl-substituted heteroaromatics .
Scientific Research Applications
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit enzymes or receptors involved in critical biological processes . The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group but differs in the core structure.
Difluoromethyl-substituted (hetero)arenes: Similar in having the difluoromethyl group but vary in the aromatic or heteroaromatic core.
Uniqueness
The uniqueness of [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium lies in its specific combination of the indazole ring and the difluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H6F2N3O2- |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium |
InChI |
InChI=1S/C8H6F2N3O2/c9-8(10)7-5-3-4(13(14)15)1-2-6(5)11-12-7/h1-3,8,13H,(H,11,12)/q-1 |
InChI Key |
NZRYAFWUHBFGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[NH+]([O-])[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)
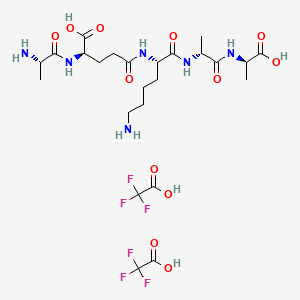

![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)

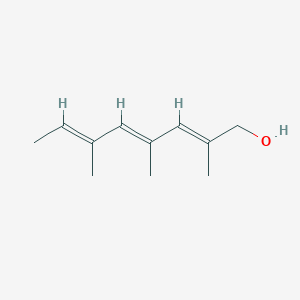
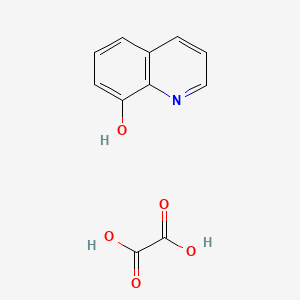
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)
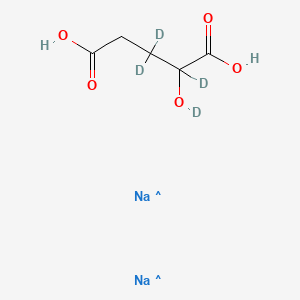
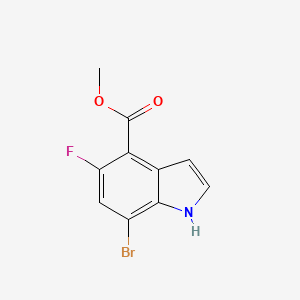

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

